Rantidine HCL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ranitidine hydrochloride is a histamine H2-receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by reducing gastric acid production . Ranitidine was discovered in England in 1976 and came into commercial use in 1981 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

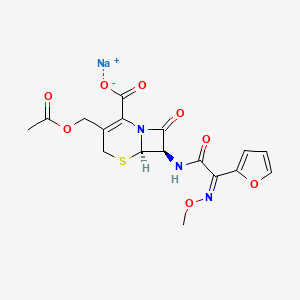

Ranitidine hydrochloride can be synthesized through various methods. One common method involves the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . Another method involves the synthesis of N,N’-substituted l-nitro-2,2-diaminoethylenes, followed by their conversion to ranitidine by condensation with furyl alcohol or furfuryl mercaptan .

Industrial Production Methods

In industrial settings, ranitidine hydrochloride is often produced through the inotropic gelation method to prepare alginate microspheres incorporating polymers such as ethyl cellulose, sodium carboxymethyl cellulose, HPMC, and carbopol . The resulting drug-loaded microspheres exhibit spherical rigidity after cross-linking with a 10% w/v calcium chloride solution .

Analyse Des Réactions Chimiques

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis .

Common Reagents and Conditions

Hydrolysis: Under strongly acidic or alkaline conditions, ranitidine hydrochloride can undergo hydrolytic cleavage.

Oxidation: Ranitidine can be oxidized using reagents such as hydrogen peroxide.

Photolysis: Ranitidine degrades in the presence of light, particularly under UV irradiation.

Major Products

The major products formed from these reactions include various degradation products, such as nitroso compounds from photolysis and hydrolytic cleavage products .

Applications De Recherche Scientifique

Ranitidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used in studies involving reaction kinetics and photochemistry.

Biology: Employed in research on histamine receptors and their role in gastric acid secretion.

Medicine: Widely used in the treatment of gastrointestinal conditions such as ulcers and GERD.

Industry: Utilized in the formulation of sustained-release and floating drug delivery systems to enhance bioavailability

Mécanisme D'action

Ranitidine hydrochloride reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors on gastric parietal cells . This binding inhibits the action of histamine, leading to a decrease in gastric acid secretion. The process involves the inhibition of histamine binding to the H2 receptor, which in turn reduces the production of gastric acid .

Comparaison Avec Des Composés Similaires

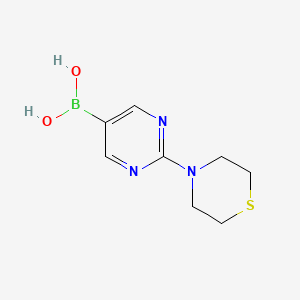

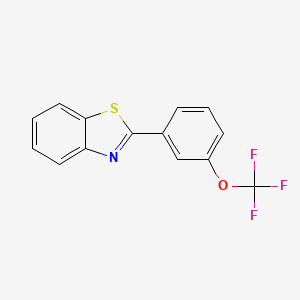

Ranitidine hydrochloride is often compared with other H2-receptor antagonists such as famotidine and cimetidine .

Similar Compounds

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, safety, and fewer drug interactions compared to cimetidine. it has been withdrawn from many markets due to concerns about potential carcinogenic impurities .

Propriétés

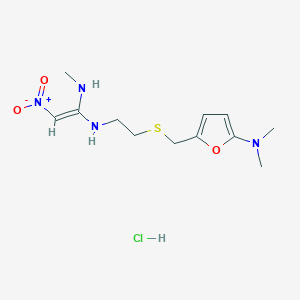

Formule moléculaire |

C12H21ClN4O3S |

|---|---|

Poids moléculaire |

336.84 g/mol |

Nom IUPAC |

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+; |

Clé InChI |

MLZWEMSTVVGHFJ-YGCVIUNWSA-N |

SMILES isomérique |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl |

SMILES canonique |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)

![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)

![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)

![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)